p-Fluorobenzylamine hydrochloride
Overview
Description
p-Fluorobenzylamine hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic molecules. It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further linked to an amine group. This compound is of particular interest due to its potential applications in positron emission tomography (PET) radiotracers, as well as its role in the synthesis of diorganotin(IV) derivatives with potential antitumor activity .
Synthesis Analysis
The synthesis of p-fluorobenzylamine involves multiple steps, starting from
Scientific Research Applications
Synthesis and Chemical Processing
- Liu Jingfen, B. Li, and S. Zhou (2001) developed a simplified and cost-effective method for synthesizing p-fluorobenzylamine, which is used as an intermediate in some medicines. The process involves fluorization, acylation, and reduction, with an overall yield of 30.43% (Liu Jingfen, B. Li, & S. Zhou, 2001).
Medical Imaging and Radiochemistry
- T. Haradahira et al. (1998) synthesized a fluorine-18 labeled analog of an antitumor prostaglandin, using p-fluorobenzylamine as a precursor. This compound is a potential tracer for tumor detection in positron emission tomography (Haradahira et al., 1998).
Corrosion Inhibition
- R. A. Hussein (2015) studied the inhibition properties of 4-Chloro-2-fluorobenzylamine Hydrochloride for corrosion on mild steel in HCl media. This inhibitor showed increased efficiency with higher concentrations and lower temperatures (Hussein, 2015).
Organic Chemistry and Catalysis
- Changpeng Chen et al. (2015) developed a novel method for o-fluorobenzylamines synthesis via palladium catalyst, presenting an efficient approach for the preparation of ortho-fluorinated benzylamines (Chen et al., 2015).
Supramolecular Chemistry
- Shi Wang et al. (2015) explored the impact of strong hydrogen bonds and weak intermolecular interactions on the supramolecular assemblies of 4-fluorobenzylamine. They found that these interactions are crucial in the self-assembly of diverse supramolecular architectures (Wang et al., 2015).
Automated Synthesis
- Jenilee D Way and F. Wuest (2013) reported a fully automated synthesis of 4-[18F]fluorobenzylamine, demonstrating its potential as a versatile building block for the development of novel (18)F-labeled compounds (Way & Wuest, 2013).
Herbicide Synthesis
- Gong Qi-sun (2005) synthesized novel compounds, including 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).
Safety And Hazards
P-Fluorobenzylamine hydrochloride is classified as a dangerous substance. It is combustible and may be corrosive to metals . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gear, and storing in a well-ventilated place .
Future Directions
Fluorinated compounds like p-Fluorobenzylamine hydrochloride have attracted attention in recent years due to their enhanced pharmacodynamic and pharmacokinetic properties . Future research directions may include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs .
properties
IUPAC Name |
(4-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMNQIDABVFSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216107 | |
Record name | p-Fluorobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Fluorobenzylamine hydrochloride | |
CAS RN |
659-41-6 | |
Record name | Benzenemethanamine, 4-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorobenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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